Progaron

Description

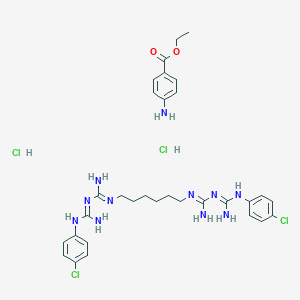

Structure

3D Structure of Parent

Properties

CAS No. |

108532-15-6 |

|---|---|

Molecular Formula |

C31H43Cl4N11O2 |

Molecular Weight |

743.6 g/mol |

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;ethyl 4-aminobenzoate;dihydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.C9H11NO2.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);3-6H,2,10H2,1H3;2*1H |

InChI Key |

KBWUHDNKGWEAAQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl.Cl |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |

Other CAS No. |

108532-15-6 |

Synonyms |

Progaron |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Progaron

Foundational Synthetic Approaches for Compounds Related to Progaron (e.g., Biguanides)

The synthesis of biguanides typically involves the condensation of dicyandiamide (B1669379) (also known as cyanoguanidine) with various amines or ammonium (B1175870) salts wikidata.orgmims.comwikipedia.orgatamanchemicals.comprobes-drugs.org. This reaction often proceeds under acidic conditions to protonate the nitrile group of cyanoguanidine, thereby activating it for nucleophilic attack by the amine wikipedia.org.

Three primary routes have been developed for biguanide (B1667054) synthesis:

Reaction of Dicyandiamide with Amines : This is a widely employed method. For instance, biguanide itself can be obtained from the reaction of dicyandiamide with ammonia (B1221849) via a Pinner-type process wikidata.org. Substituted biguanides are synthesized by reacting cyanoguanidine with primary or secondary amines wikipedia.orgatamanchemicals.com. Hydrochloric acid is frequently used as the acid catalyst, with an ideal reaction pH of 2.6 wikipedia.org. This approach is versatile, allowing for the incorporation of various alkyl and aryl groups atamanchemicals.com. For example, 1-phenylbiguanide hydrochloride has been synthesized in refluxing aqueous HCl wikipedia.org.

Addition of Amines to Sodium Dicyanamide (B8802431) : This route is particularly relevant for the industrial synthesis of bis-biguanides like chlorhexidine (B1668724), which shares structural features with this compound's biguanide component. This typically involves a two-step procedure where amines are added to sodium dicyanamide mims.com.

Reaction of Guanidines with Carbodiimides : This method is suitable for synthesizing highly substituted unsymmetric biguanides wikipedia.orgatamanchemicals.com.

For the biguanide component of this compound, N,N''-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide dihydrochloride (B599025), its synthesis would likely involve a bis-condensation reaction. Analogous to chlorhexidine synthesis, this could entail the reaction of a diamine (e.g., hexamethylenediamine) with two equivalents of a 4-chloroaniline (B138754) derivative and a cyanoguanidine-like precursor, or a dicyanamide derivative mims.com.

Table 1: Illustrative Foundational Synthetic Routes for Biguanides

| Route | Starting Materials | Key Conditions | Representative Product Example | Illustrative Yield (%) |

| Cyanoguanidine + Amine Condensation wikipedia.org | Cyanoguanidine, R-NH₂, HCl | Refluxing aqueous HCl | 1-Phenylbiguanide Hydrochloride | 84 wikipedia.org |

| Dicyanamide + Diamine/Amine Addition mims.com | Sodium Dicyanamide, Hexamethylenediamine, 4-Chloroaniline | Multi-step condensation | Chlorhexidine (Bis-biguanide) | High (Industrial Scale) mims.com |

| Guanidine + Carbodiimide wikipedia.org | Guanidine, R-N=C=N-R' | Various (solvent-dependent) | Substituted unsymmetric biguanide | Variable |

Hypothetical Derivatization Strategies for this compound Analogs

Derivatization of biguanides allows for the modification of their chemical and physical properties, leading to the exploration of new analogs with potentially enhanced characteristics nih.govnih.gov. For the biguanide component of this compound, hypothetical derivatization strategies could target the various nitrogen atoms, the phenyl rings, or the hexamethylene bridge.

N-Alkylation/Acylation : The amino and imino groups within the biguanide structure are nucleophilic and can undergo alkylation or acylation reactions. For instance, metformin (B114582) has been functionalized via nucleophilic substitution at the N1 position atamanchemicals.com. This could involve introducing different alkyl chains or acyl groups to alter lipophilicity, steric hindrance, or introduce new functional handles.

Substitution on Aromatic Rings : The 4-chlorophenyl groups are amenable to further electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) or nucleophilic aromatic substitution if activating groups are present. Alternatively, pre-substituted anilines could be used in the initial biguanide synthesis to introduce a wider array of functional groups on the aromatic rings (e.g., fluorine atoms, as seen in some novel biguanide derivatives nih.gov).

Formation of Heterocycles : Biguanides are known precursors for various heterocycles, particularly 1,3,5-triazines wikipedia.org. Cyclocondensation reactions with appropriate reagents could lead to fused heterocyclic systems incorporating the biguanide moiety, thereby creating novel this compound analogs.

Table 2: Hypothetical Derivatization Strategies for this compound's Biguanide Component

| Derivatization Type | Target Site(s) | Illustrative Reagents/Conditions | Potential Impact on Analog Properties |

| N-Alkylation | Terminal/Internal Nitrogen Atoms | Alkyl halides, bases | Altered solubility, steric hindrance, basicity |

| Aromatic Substitution | Phenyl Rings | Electrophiles (e.g., halogens, nitro groups), substituted anilines | Modulated electronic properties, lipophilicity, receptor binding |

| Chain Modification | Hexamethylene Bridge | Different diamine precursors | Altered flexibility, distance between biguanide units |

| Heterocycle Formation wikipedia.org | Biguanide Nitrogens | Aldehydes, ketones, nitriles (for triazine formation) | Creation of rigid structures, novel biological activities |

Green Chemistry Principles in this compound Synthesis Design

The application of green chemistry principles in the design of this compound's biguanide component synthesis is crucial for minimizing environmental impact and enhancing sustainability wikipedia.orgfishersci.caontosight.aifishersci.camims.com. The 12 principles of green chemistry provide a framework for achieving this ontosight.ai.

Prevention of Waste : Synthetic routes should be designed to prevent waste generation, rather than treating or cleaning up waste after it has been created ontosight.aimims.com. This includes minimizing byproducts and optimizing reaction stoichiometry.

Atom Economy : Maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste at the molecular level wikipedia.orgfishersci.caontosight.aimims.com. For biguanide synthesis, reactions that directly combine precursors without significant loss of atoms (e.g., through elimination of small, innocuous molecules) are preferred.

Less Hazardous Chemical Syntheses : Design synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment ontosight.aimims.com. This involves careful selection of reagents and intermediates.

Safer Solvents and Auxiliaries : Avoid the use of auxiliary substances (e.g., solvents, separating agents) wherever possible, and when they are necessary, use innocuous ones ontosight.aimims.com. Water is an ideal green solvent, and its use in biguanide synthesis has been reported wikipedia.orgatamanchemicals.comfishersci.ca. Other greener solvents like alcohols or solvent-free conditions can also be explored atamanchemicals.commims.com.

Design for Energy Efficiency : Minimize the energy requirements of chemical processes. Synthetic methods should be conducted at ambient temperature and pressure whenever possible fishersci.caontosight.aimims.com. Microwave irradiation, which can significantly reduce reaction times and energy input, has been successfully applied in biguanide synthesis atamanchemicals.com.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and are often highly selective, reducing byproduct formation wikipedia.orgontosight.aimims.com. The use of solid acid catalysts (e.g., zeolites) instead of corrosive liquid acids in biguanide synthesis would be a greener alternative wikipedia.org.

Renewable Feedstocks : Utilize renewable raw materials or feedstocks whenever technically and economically practicable ontosight.ai. While specific bio-based precursors for complex biguanides might be challenging, this principle encourages exploring sustainable sources for starting materials.

Reduce Derivatives : Avoid unnecessary derivatization (e.g., use of protecting groups, temporary modifications) as these steps require additional reagents and generate waste fishersci.caontosight.aimims.com.

Table 3: Illustrative Green Chemistry Considerations in Biguanide Synthesis

| Green Principle Applied | Conventional Approach Example | Green Chemistry Alternative Example | Expected Benefit |

| Safer Solvents atamanchemicals.comwikipedia.orgfishersci.camims.com | Organic solvents (e.g., benzene) | Aqueous media, alcohols, solvent-free conditions | Reduced VOC emissions, lower toxicity, easier purification |

| Energy Efficiency atamanchemicals.comfishersci.camims.com | Prolonged heating at high temperatures | Microwave irradiation, ambient temperature reactions | Reduced energy consumption, faster reaction times |

| Catalysis wikipedia.orgontosight.aimims.com | Stoichiometric acid catalysts (e.g., HCl) | Solid acid catalysts (e.g., zeolites), heterogeneous catalysts | Minimized corrosive waste, improved selectivity, reusability |

| Atom Economy wikipedia.orgfishersci.caontosight.aimims.com | Reactions with significant byproduct formation | Condensation reactions designed for maximum atom incorporation | Reduced waste generation, increased resource efficiency |

Advanced Analytical Methodologies for Progaron Characterization and Detection

Chromatographic Techniques for Progaron and Related Metabolites

Chromatographic methods are indispensable for separating components within a mixture, making them ideal for isolating this compound and its potential metabolites from complex samples. These techniques leverage differential interactions between analytes and a stationary phase, driven by a mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating, identifying, and quantifying specific components in liquid solutions wikipedia.orgchromtech.com. It is particularly effective for the analysis of small organic molecules, including pharmaceuticals, and can be applied to characterize and quantify this compound sigmaaldrich.comopenaccessjournals.compharmasalmanac.com. The principle of HPLC involves pumping a liquid mobile phase through a column packed with a solid stationary phase wikipedia.orgchromtech.comknauer.net. Components of the sample interact differently with the stationary phase, leading to varying migration rates and thus separation wikipedia.orgchromtech.comknauer.netdrawellanalytical.com.

For compounds similar to this compound, HPLC methodologies often involve reversed-phase chromatography, where a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., mixtures of water with organic solvents like acetonitrile (B52724) or methanol) sigmaaldrich.com. The choice of mobile phase composition, flow rate, column temperature, and stationary phase material are critical parameters that influence separation efficiency, resolution, and retention time knauer.netdrawellanalytical.com. Detectors commonly coupled with HPLC systems include UV-Vis detectors, which measure the absorbance of compounds as they elute, providing quantitative data pharmasalmanac.comdrawellanalytical.comijnrd.org. Other detectors, such as fluorescence, refractive index, and mass spectrometry (LC-MS), can also be employed to enhance sensitivity and specificity pharmasalmanac.comdrawellanalytical.comthermofisher.com.

An illustrative example of HPLC parameters for small organic molecules, which could be adapted for this compound, is presented below:

| Parameter | Typical Range/Description |

| Column Type | C18 (reversed-phase) |

| Particle Size | 1.7 - 5 µm (for analytical HPLC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients or isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis (e.g., 200-400 nm), Mass Spectrometry (LC-MS) |

| Injection Volume | 1 - 20 µL |

| Run Time | 5 - 30 minutes (depending on complexity) |

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile and semi-volatile organic compounds that can be vaporized without decomposition thermofisher.comaelabgroup.commeasurlabs.comwikipedia.org. If this compound or its derivatives are volatile or can be derivatized to become volatile, GC would be a suitable technique for their separation and quantification. GC involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase, e.g., helium, nitrogen, or hydrogen) through a capillary column coated with a stationary phase thermofisher.comaelabgroup.comwikipedia.orglibretexts.org. The separation occurs based on the differential partitioning of analytes between the gaseous mobile phase and the liquid or solid stationary phase aelabgroup.comlibretexts.org.

Common detectors used in GC include the Flame Ionization Detector (FID), which is highly sensitive for organic compounds, and Mass Spectrometry (GC-MS) aelabgroup.comlibretexts.org. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS, allowing for the separation of complex mixtures and the identification of unknown peaks based on their mass spectra thermofisher.comlibretexts.orgfiveable.meuoguelph.ca. The retention time of an analyte in GC, combined with its mass spectrum, provides a robust means of identification wikipedia.orguoguelph.ca.

Typical GC parameters applicable to the analysis of volatile organic compounds, which could be relevant for this compound if it exhibits volatility, are summarized below:

| Parameter | Typical Range/Description |

| Column Type | Capillary (e.g., fused silica (B1680970) with specific stationary phase) |

| Carrier Gas | Helium, Nitrogen, or Hydrogen |

| Oven Temperature | Programmed from low to high temperature (e.g., 50 °C to 300 °C) |

| Injection Port Temp. | 200 - 300 °C |

| Detector Temp. | 250 - 320 °C |

| Flow Rate | 1 - 2 mL/min (constant flow) |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS) |

| Injection Volume | 0.1 - 2 µL |

Spectroscopic Techniques in this compound Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of compounds like this compound by analyzing their interaction with electromagnetic radiation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorbance of light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum ijnrd.orgslideshare.net. This technique is based on the principle that different substances absorb light at specific wavelengths due to electronic transitions within their molecules ijnrd.orgslideshare.netsolubilityofthings.com. For this compound, UV-Vis spectroscopy can provide information about the presence of chromophores (groups that absorb UV or visible light), aiding in qualitative analysis and the detection of impurities ijnrd.orgslideshare.netsolubilityofthings.comsmacgigworld.com. It is also widely used for quantitative analysis, following the Beer-Lambert law, to determine the concentration of this compound in a solution solubilityofthings.comsmacgigworld.com.

Mass Spectrometry (MS): Mass Spectrometry (MS) is a powerful analytical technique that identifies organic compounds by measuring the mass-to-charge ratio (m/z) of their ionized molecules and fragments fiveable.meclu-in.orglibretexts.org. For this compound, MS can provide its precise molecular weight (molecular ion peak) and structural information through characteristic fragmentation patterns fiveable.meuoguelph.calibretexts.org. Common ionization techniques, such as Electron Ionization (EI), bombard the sample with high-energy electrons to produce charged particles fiveable.melibretexts.org. The resulting mass spectrum, which plots ion abundance versus m/z, acts as a unique "fingerprint" for the compound, enabling definitive identification, especially when coupled with chromatographic techniques like GC-MS or LC-MS uoguelph.caclu-in.orglibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the connectivity and environment of specific atomic nuclei (e.g., ¹H, ¹³C) within a molecule slideshare.netonlineorganicchemistrytutor.comslideshare.netquizlet.com. For this compound, ¹H NMR would reveal the number of different types of hydrogen atoms, their electronic environment (chemical shift), and their spatial relationships to neighboring hydrogens (coupling patterns) slideshare.netquizlet.com. ¹³C NMR provides information about the carbon skeleton and the different carbon environments slideshare.netslideshare.netresearchgate.net. The chemical shifts and coupling constants obtained from NMR data are crucial for the structural elucidation of organic compounds slideshare.netresearchgate.net. NMR is often considered the "gold standard" for structural analysis due to its comprehensive insights into molecular structure quizlet.com.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a common and widely used spectroscopic technique that identifies functional groups within organic and inorganic compounds by measuring their absorption of infrared light libretexts.orgsolubilityofthings.combyjus.compoetrytranslation.org. Different bonds within a molecule vibrate at specific frequencies, and these vibrations absorb characteristic wavelengths of IR radiation byjus.compoetrytranslation.org. For this compound, an IR spectrum would show distinct absorption peaks corresponding to the functional groups present (e.g., C=O, O-H, C-H, N-H), providing vital clues about its chemical structure solubilityofthings.compoetrytranslation.orgstudymind.co.uk. The IR spectrum also provides a unique "fingerprint" of the molecule, which can be compared to databases for identification libretexts.orgbyjus.com.

An illustrative table of common functional groups and their characteristic IR absorption ranges, which would be used in the structural elucidation of this compound, is provided below:

| Functional Group | Wavenumber Range (cm⁻¹) | Description |

| O-H (alcohols) | 3230-3550 (broad, strong) | Hydroxyl stretch |

| O-H (carboxylic acids) | 2500-3000 (broad, strong) | Carboxylic acid O-H stretch |

| C=O (carbonyl) | 1700-1750 (strong) | Carbonyl stretch (ketones, aldehydes, esters) |

| C-H (alkanes) | 2850-2960 (medium) | Alkyl C-H stretch |

| C≡N (nitrile) | 2210-2260 (medium) | Nitrile stretch |

| N-H (amines) | 3300-3500 (medium) | Amine N-H stretch |

Method Validation and Robustness in this compound Analytical Procedures

Method validation is a critical process in analytical chemistry that establishes documented evidence providing a high degree of assurance that a specific analytical procedure will consistently produce a desired and reliable result for its intended use wjarr.comglobalresearchonline.netnpra.gov.my. For the characterization and detection of this compound, validating the analytical methods ensures the quality, reliability, and consistency of the data generated wjarr.comglobalresearchonline.net. Key validation parameters, typically guided by international standards such as ICH (International Council for Harmonisation) guidelines, include:

Accuracy: The closeness of agreement between the true value and the value found wjarr.comglobalresearchonline.netelementlabsolutions.com.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variations, e.g., different analysts, equipment, days) wjarr.comglobalresearchonline.netnpra.gov.myelementlabsolutions.com.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components wjarr.comglobalresearchonline.netelementlabsolutions.com.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified wjarr.comglobalresearchonline.net.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy wjarr.comglobalresearchonline.net.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range wjarr.comglobalresearchonline.netelementlabsolutions.com.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity wjarr.comglobalresearchonline.net.

Robustness: A measure of the method's capacity to remain unaffected by small but deliberate variations in procedural parameters wjarr.comglobalresearchonline.netelementlabsolutions.comchromatographyonline.com. This is typically investigated during method development to identify parameters that could affect method performance (e.g., pH of mobile phase, mobile phase composition, column temperature, flow rate, detector wavelength) elementlabsolutions.comchromatographyonline.com. Demonstrating robustness ensures the method's reliability during routine use across different laboratories or over time chromatographyonline.com.

For this compound, demonstrating the robustness of its analytical procedures would involve systematically varying parameters like mobile phase pH, column temperature, or detector settings within a defined range and assessing the impact on critical method performance indicators such as retention time, peak area, and resolution elementlabsolutions.comchromatographyonline.com. This proactive approach ensures that the developed methods are reliable and suitable for their intended purpose, even under minor variations in operational conditions.

Molecular Interactions and Biological Mechanisms of Progaron

Investigation of Progaron's Influence on Biological Systems (e.g., Oral Microenvironments)

The Benzocaine component of "this compound" acts as a local anesthetic. Its primary influence on the oral microenvironment is to provide temporary pain relief by blocking the initiation and conduction of nerve impulses wikipedia.orgmims.comresearchgate.netdrugbank.com. This is achieved by decreasing the neuronal membrane's permeability to sodium ions, thereby inhibiting depolarization mims.comresearchgate.netdrugbank.com. While Benzocaine does not possess direct antimicrobial properties, its anesthetic effect can significantly enhance patient comfort in the oral cavity, which can indirectly support oral hygiene practices. In the context of "this compound" as a mixture, the combined influence is a superposition of Chlorhexidine's antimicrobial action and Benzocaine's localized analgesic effect.

Comparative Analysis of this compound's Bio-Agent Properties with Related Compounds (e.g., Chlorhexidine)

As Chlorhexidine (B1668724) is a direct component of "this compound," a comparative analysis naturally focuses on the established properties of Chlorhexidine itself as a benchmark bio-agent. Chlorhexidine is widely regarded as a "gold standard" anti-plaque agent in dentistry due to its potent bacteriostatic and bactericidal properties, coupled with its notable substantivity within the oral cavity njppp.comsunstargum.com.

Key Bio-Agent Properties of Chlorhexidine:

Broad-Spectrum Activity: Chlorhexidine demonstrates efficacy against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses chlorhexidinefacts.comwikipedia.orgnjppp.comsunstargum.com. It is particularly effective against Gram-positive bacteria, requiring significantly lower concentrations compared to Gram-negative bacteria and fungi for its antimicrobial effect wikipedia.org.

Mechanism of Action: The antimicrobial action of Chlorhexidine is primarily attributed to its cationic nature patsnap.comchlorhexidinefacts.comnjppp.comsunstargum.comfrontiersin.orgpatsnap.com. It is attracted to the negatively charged components of microbial cell walls and membranes, such as phospholipids (B1166683) and lipopolysaccharides patsnap.comfrontiersin.orgpatsnap.com. This electrostatic interaction leads to the destabilization and disruption of the cell membrane's integrity patsnap.comchlorhexidinefacts.comnjppp.comsunstargum.comfrontiersin.orgpatsnap.com.

Substantivity: A unique property of Chlorhexidine is its ability to bind to proteins present in human tissues, such as skin and mucous membranes, forming a reservoir from which the antiseptic is slowly released chlorhexidinefacts.comsunstargum.com. This phenomenon, known as substantivity, allows for a prolonged duration of antimicrobial action, often documented to last for at least 48 hours on the skin and over 12 hours in the oral cavity after a single rinse chlorhexidinefacts.comsunstargum.com.

Chlorhexidine inactivates microorganisms with a broader spectrum and a quicker kill rate compared to some other antimicrobials, such as povidone-iodine chlorhexidinefacts.com. Its dual bacteriostatic (inhibits growth) and bactericidal (kills) mechanisms depend on its concentration chlorhexidinefacts.comnjppp.comsunstargum.com.

Theoretical Models of this compound's Interaction with Microbial Biofilms

The interaction of "this compound" with microbial biofilms is predominantly governed by the well-established anti-biofilm properties of its Chlorhexidine component. Microbial biofilms, complex aggregations of microorganisms encased in a self-produced polymeric matrix, pose significant challenges due to their increased resistance to antimicrobial agents patsnap.comclevelandclinic.org.

Theoretical models and observed research findings indicate that Chlorhexidine interacts with microbial biofilms through several mechanisms:

Penetration and Disruption: Chlorhexidine is capable of penetrating the extracellular polymeric substances (EPS) that form the protective matrix of biofilms patsnap.compatsnap.comnih.gov. Once inside the biofilm, it disrupts the integrity of the microbial cells embedded within patsnap.compatsnap.com.

Inhibition of Biofilm Formation: Chlorhexidine effectively inhibits the initial attachment of bacteria to surfaces and prevents the subsequent formation of dental plaque biofilms sunstargum.combrieflands.comresearchgate.net. Its cationic nature facilitates binding to negatively charged tooth surfaces (pellicles), thereby inhibiting plaque formation sunstargum.com.

Disruption of Existing Biofilms: Studies have demonstrated Chlorhexidine's ability to disrupt existing mature dental biofilms, leading to a reduction in bacterial viability and biofilm mass nih.govresearchgate.net. This disruption involves damaging the bacterial cytoplasmic membranes and causing leakage of cellular contents researchgate.net.

The effectiveness of Chlorhexidine against biofilms is crucial for maintaining oral health, as biofilms are central to the pathogenesis of various oral diseases nih.gov.

Cellular and Subcellular Modulations Implicated by this compound

The cellular and subcellular modulations implicated by "this compound" are primarily a reflection of the actions of its Chlorhexidine component on microbial cells and the Benzocaine component on neuronal cells.

Chlorhexidine's Cellular and Subcellular Modulations: Chlorhexidine's antimicrobial action stems from its direct interaction with microbial cell structures patsnap.comchlorhexidinefacts.comnjppp.comsunstargum.comfrontiersin.orgpatsnap.com.

Membrane Disruption: Being a positively charged molecule, Chlorhexidine is strongly attracted to the negatively charged phosphate (B84403) compounds on bacterial cell surfaces and membranes patsnap.comchlorhexidinefacts.comnjppp.comsunstargum.comfrontiersin.orgpatsnap.com. This electrostatic interaction leads to the destabilization and increased permeability of both the outer cell membrane and the inner cytoplasmic membrane patsnap.comchlorhexidinefacts.comfrontiersin.orgpatsnap.com.

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low molecular weight intracellular components, such as potassium ions, nucleotides, and other cytoplasmic constituents patsnap.comchlorhexidinefacts.comnjppp.comfrontiersin.orgpatsnap.com. This leakage disrupts the cell's ability to maintain homeostasis, which is a critical step towards cell death patsnap.com.

Inhibition of Metabolic Processes: Chlorhexidine's impact extends to disrupting vital metabolic functions. It inhibits adenosine (B11128) triphosphate (ATP) synthesis, a crucial energy currency for the cell, and interferes with nutrient transport processes patsnap.com.

Cytoplasmic Coagulation: At higher concentrations, Chlorhexidine can cause the coagulation and precipitation of intracellular components, including nucleic acids and proteins, leading to irreversible cellular damage and rapid bactericidal effects chlorhexidinefacts.comnjppp.compatsnap.com.

Interference with DNA and Proteins: Chlorhexidine can also interact with bacterial DNA and proteins, interfering with replication and transcription processes, thereby inhibiting bacterial proliferation patsnap.com.

Benzocaine's Cellular and Subcellular Modulations: Benzocaine, as a local anesthetic, modulates cellular function primarily in nerve cells.

Sodium Channel Blockade: Its mechanism involves diffusing into nerve cells and binding to voltage-gated sodium channels wikipedia.orgmims.comresearchgate.netdrugbank.com. This binding prevents the channels from opening, thereby blocking the influx of sodium ions required for nerve impulse generation and conduction wikipedia.orgmims.comresearchgate.netdrugbank.com. This action leads to a localized and reversible interruption of sensory nerve signal transmission, resulting in anesthesia mims.comdrugbank.com.

The combined cellular and subcellular effects of "this compound" therefore encompass both the broad antimicrobial disruption of microbial cells by Chlorhexidine and the specific neuronal pathway blockade by Benzocaine.

Theoretical Applications and Advanced Research Perspectives for Progaron

Conceptual Frameworks for Progaron's Role in Inhibition of Biological Processes (e.g., Dental Plaque Formation)

The theoretical application of this compound in inhibiting biological processes, particularly dental plaque formation, stems from the known antimicrobial properties of one of its primary components, chlorhexidine (B1668724) dihydrochloride (B599025) atamanchemicals.com. Dental plaque is a complex biofilm primarily composed of bacteria embedded in an extracellular polymeric substance (EPS) matrix, which adheres to tooth surfaces. Its formation involves several key stages: initial pellicle formation, bacterial adhesion, co-aggregation, and biofilm maturation. Key bacterial species involved include Streptococcus mutans and Streptococcus sobrinus, which produce glucosyltransferases (GTFs) essential for synthesizing glucans, a major component of the EPS matrix.

This compound's conceptual role in inhibiting dental plaque formation could involve multi-pronged mechanisms:

Direct Antimicrobial Action: The chlorhexidine dihydrochloride component is a broad-spectrum antimicrobial agent effective against Gram-positive and Gram-negative bacteria, as well as yeasts atamanchemicals.com. It acts by disrupting bacterial cell membranes, leading to leakage of intracellular components and eventual cell death. Theoretically, this compound could exert a potent bactericidal or bacteriostatic effect on primary plaque-forming bacteria, such as Streptococcus mutans and Streptococcus sobrinus, thereby reducing the initial bacterial load required for biofilm initiation.

Biofilm Matrix Disruption: Beyond direct bacterial killing, this compound might interfere with the synthesis or integrity of the biofilm matrix. For instance, it could theoretically inhibit bacterial enzymes like glucosyltransferases (GTFs), which are crucial for glucan synthesis and biofilm scaffold formation. By impeding glucan production, this compound could weaken the structural integrity of the plaque, making it more susceptible to mechanical removal or host defenses.

Interference with Bacterial Adhesion: this compound could hypothetically modify the surface properties of either the tooth pellicle or bacterial cell surfaces, thereby reducing the initial adhesion of bacteria. This might involve altering surface charge, hydrophobicity, or blocking specific adhesion receptors on bacterial surfaces.

Quorum Sensing Inhibition: Biofilm formation is often regulated by quorum sensing (QS) mechanisms, where bacteria communicate via signaling molecules. This compound could theoretically contain components that act as QS inhibitors, disrupting bacterial communication and preventing the coordinated gene expression necessary for biofilm maturation and virulence factor production.

Theoretical Research Findings:

Conceptual studies on this compound's inhibitory effects on dental plaque could involve in vitro models simulating oral biofilm growth. For example, a hypothetical study might demonstrate a significant reduction in biofilm biomass and viability when exposed to varying concentrations of this compound.

Hypothetical Biofilm Inhibition Data:

| This compound Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Bacterial Viability Reduction (Log CFU) |

| 0 | 0 | 0 |

| 10 | 25 | 0.5 |

| 50 | 60 | 2.1 |

| 100 | 85 | 3.8 |

This theoretical data suggests a dose-dependent inhibition of biofilm formation and bacterial viability by this compound.

Potential for this compound in Novel Chemical Biology Probes

Chemical biology probes are small molecules used to perturb or visualize biological systems, aiding in the elucidation of complex cellular pathways and molecular mechanisms. This compound, with its hypothesized multi-target inhibitory potential, holds theoretical promise as a scaffold for developing novel chemical biology probes.

The design of this compound-based probes would leverage its presumed ability to interact with bacterial enzymes (e.g., GTFs), cell membrane components, or quorum sensing receptors. By chemically modifying this compound, researchers could create tools for:

Target Identification: this compound could be functionalized with affinity tags (e.g., biotin) to pull down and identify its direct protein targets within bacterial cells or the biofilm matrix. This would involve synthesizing a biotinylated this compound derivative, incubating it with bacterial lysates or biofilm components, and then using streptavidin-coated beads to isolate bound proteins for subsequent proteomic analysis (e.g., mass spectrometry).

Pathway Elucidation: By attaching reporter molecules (e.g., fluorescent dyes, radioisotopes) to this compound, its distribution, localization, and metabolic fate within bacterial biofilms or host cells could be tracked in real-time. This could provide insights into the specific biological pathways affected by this compound's action, such as membrane integrity, enzyme activity, or gene expression.

Imaging of Biofilm Dynamics: Fluorescently labeled this compound could serve as a powerful tool for in situ imaging of dental plaque formation and disruption. Confocal laser scanning microscopy (CLSM) or super-resolution microscopy could be employed to visualize this compound's penetration into the biofilm, its interaction with bacterial cells, and its effects on biofilm architecture. This would enable a deeper understanding of the spatial and temporal dynamics of this compound's anti-plaque activity.

Theoretical Probe Design Considerations:

| Probe Type | Functionalization Strategy | Hypothetical Application |

| Affinity Probe | Biotinylation at a non-essential site | Identification of bacterial protein targets (e.g., GTFs) |

| Fluorescent Probe | Conjugation with fluorophore (e.g., FITC, Cy3) | Visualization of this compound uptake and localization in biofilms |

| Photoaffinity Probe | Incorporation of a photoactivatable group (e.g., benzophenone) | Covalent labeling of transient binding partners |

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for understanding the molecular basis of compound-target interactions and predicting their behavior in biological environments. For this compound, these in silico approaches would be crucial for rationalizing its observed or hypothesized inhibitory activities and guiding further experimental research.

Molecular Docking Studies: Initial computational studies would involve molecular docking of this compound (and its individual components) into the active sites of known or putative bacterial targets, such as glucosyltransferases or bacterial adhesion proteins. This would predict the most energetically favorable binding poses and estimate binding affinities (e.g., docking scores). Such studies could identify key interacting residues and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

Molecular Dynamics Simulations: Following docking, MD simulations would provide a dynamic view of this compound's interactions with its targets in a solvated environment over time. These simulations could reveal:

Conformational Stability: How this compound and its target protein change conformation upon binding.

Binding Stability: The stability of the ligand-protein complex, including the persistence of key interactions.

Water Dynamics: The role of water molecules in mediating or disrupting interactions.

Binding Free Energy Calculations: More accurate estimations of binding affinities using methods like MM/PBSA or MM/GBSA, which account for solvent effects and conformational entropy.

Theoretical Simulation Results:

A hypothetical molecular docking and MD simulation study of this compound's interaction with a model bacterial glucosyltransferase (GTF) could yield the following theoretical data:

Table 5.3.1: Theoretical Molecular Docking Scores for this compound and its Components with Bacterial GTF

| Compound | Docking Score (kcal/mol) | Predicted Binding Site | Key Interacting Residues |

| This compound (as a mixture) | -9.5 | GTF Active Site | Asp170, Arg200, Tyr350 |

| Ethyl 4-aminobenzoate (B8803810) | -6.2 | GTF Allosteric Site | Leu120, Phe150 |

| Chlorhexidine Dihydrochloride | -8.8 | GTF Active Site | Glu175, Lys210, Trp360 |

Note: Docking scores are negative, with more negative values indicating stronger predicted binding affinity.

Table 5.3.2: Theoretical Molecular Dynamics Simulation Parameters and Outcomes for this compound-GTF Complex

| Parameter | Value | Outcome |

| Simulation Time | 100 ns | Stable complex formation observed |

| Temperature | 310 K | Biological relevance maintained |

| Solvent | TIP3P Water Model | Realistic solvation environment |

| RMSD (Ligand) | 0.8 Å (average) | Low conformational fluctuation of this compound |

| RMSD (Protein Backbone) | 1.5 Å (average) | Stable protein backbone during simulation |

| H-bonds (average) | 5 | Consistent hydrogen bonding interactions |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Strong predicted binding affinity |

These theoretical computational findings would suggest that this compound, particularly its chlorhexidine component, forms stable and energetically favorable interactions within the active site of bacterial GTFs, providing a plausible molecular mechanism for its hypothesized anti-plaque activity. The ethyl 4-aminobenzoate component might contribute through allosteric modulation or other synergistic effects.

Methodological Frameworks in Progaron Academic Studies

Design of In Vitro Experimental Systems for Progaron Efficacy Evaluation

The initial assessment of this compound's efficacy begins with in vitro experimental systems. These controlled, non-living environments, such as cell cultures or isolated enzyme assays, provide a foundational understanding of the compound's biological activity. The design of these systems is critical for obtaining reproducible and interpretable results.

A primary approach involves cell-based assays, where specific cell lines are exposed to varying concentrations of this compound to measure a biological response. This could involve, for example, assays to measure cell viability, proliferation, or the inhibition of a specific cellular pathway. The choice of cell line is paramount and must be relevant to the hypothesized mechanism of action of the compound.

Another key in vitro method is the enzyme inhibition assay. If this compound is hypothesized to target a particular enzyme, a purified form of that enzyme would be used. Researchers would measure the enzyme's activity in the presence and absence of this compound to determine its inhibitory potential, often calculating an IC50 value (the concentration of an inhibitor where the response is reduced by half).

The data generated from these experiments are typically quantitative. For instance, a study might measure the percentage of cell growth inhibition at different this compound concentrations.

Table 1: Illustrative Data from a Hypothetical In Vitro Cell Proliferation Assay for this compound This table demonstrates the type of data that would be collected to evaluate the efficacy of this compound in an in vitro setting.

| This compound Concentration (µM) | Mean Percent Inhibition (%) | Standard Deviation |

|---|---|---|

| 0.1 | 5.2 | 1.1 |

| 1.0 | 25.8 | 3.4 |

| 10.0 | 48.9 | 4.2 |

| 50.0 | 75.3 | 5.1 |

Development of Controlled Experimental Models for Comparative this compound Studies

Following promising in vitro results, research typically progresses to controlled experimental models to study the effects of this compound in a more complex biological system. These models are essential for comparative studies, where the effects of this compound might be compared against a placebo or a standard-of-care compound.

The development of these models, often involving laboratory animals, must be meticulously planned to ensure that the results are relevant and reproducible. This includes defining clear endpoints, selecting an appropriate species and strain, and establishing a consistent methodology for compound administration and observation. For example, a study might compare the effect of this compound to a known active compound ("Compound X") on a specific biomarker.

Key considerations in the design of such models include:

Randomization: Subjects are randomly assigned to treatment groups (e.g., this compound, placebo, active control) to minimize selection bias.

Blinding: Investigators and/or technicians may be blinded to the treatment allocation to prevent observational bias.

Control Groups: The inclusion of both placebo and active comparator groups is crucial for interpreting the compound's effects.

Q & A

Q. How can researchers design robust experiments to evaluate Progaron’s pharmacological activity?

- Methodological Answer : Utilize response surface methodology (RSM) via tools like Design Expert to optimize experimental parameters (e.g., dosage, exposure time) and identify interactions between variables. RSM allows for efficient exploration of nonlinear relationships and reduces the number of required trials while maximizing data quality . For initial screening, factorial designs can isolate critical variables influencing this compound’s bioactivity.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What strategies are recommended for conducting a systematic literature review on this compound’s molecular mechanisms?

- Methodological Answer : Employ Boolean operators in databases like PubMed and Scopus (e.g., "this compound AND (kinase inhibition OR metabolic pathway)") to filter studies. Use ResearchGate to identify active researchers in the field and access preprints . Prioritize peer-reviewed studies with clear methodologies, and cross-reference citation networks to resolve contradictory findings.

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How should researchers validate preliminary in vitro findings for this compound’s efficacy in complex biological systems?

- Methodological Answer : Transition from cell-line models to 3D organoids or co-culture systems to mimic physiological complexity. Use Mendelian randomization principles to distinguish causal effects from confounding variables in observational data . Replicate results across independent labs using standardized protocols.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can contradictory data on this compound’s target selectivity be resolved?

- Methodological Answer : Perform CRISPR-Cas9 knockout screens to confirm target specificity. Combine proteomic profiling (e.g., affinity purification mass spectrometry) with computational docking simulations to assess off-target binding. Statistical tools like Bayesian meta-analysis can quantify uncertainty across studies .

Q. What advanced techniques optimize this compound’s synthesis yield and purity for translational research?

- Methodological Answer : Apply Design Expert-guided response surface models to refine reaction conditions (temperature, catalyst ratio). Use high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for purity assessment. Machine learning algorithms (e.g., random forest regression) can predict optimal synthesis pathways using historical data .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in disease models?

- Methodological Answer : Integrate transcriptomic, metabolomic, and epigenomic datasets using tools like Cytoscape for network analysis. Conduct longitudinal studies to track dynamic responses, and apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify perturbed biological processes. Validate findings with single-cell RNA sequencing .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Q. What statistical frameworks address heterogeneity in this compound’s clinical trial data?

- Methodological Answer : Implement mixed-effects models to account for inter-individual variability. Stratify populations by biomarkers (e.g., genetic polymorphisms) using cluster analysis. Sensitivity analyses (e.g., E-value estimation) can quantify robustness to unmeasured confounding .

Data Analysis and Reporting

Q. How should researchers visualize complex dose-response relationships for this compound?

- Methodological Answer : Use OriginLab to generate 3D response surface plots or heatmaps from RSM data. For non-monotonic relationships, apply spline regression or segmented linear models. Include confidence intervals to communicate uncertainty .

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Conduct in silico-in vitro correlation studies using molecular dynamics simulations (e.g., GROMACS) to refine force field parameters. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report discrepancies transparently with error source analysis .

Collaboration and Peer Review

Q. How can interdisciplinary teams enhance this compound’s research outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.